molecular formula C18H10BrClN2O4S B2749569 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 328038-49-9

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2749569
CAS No.: 328038-49-9
M. Wt: 465.7
InChI Key: AUQBGISEYYQCDS-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide” is a chemical compound with the molecular formula C20H12BrCl2NO2 . It is used in the synthesis of Cloxazolam and its metabolites .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.06 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Research on related thiourea derivatives has highlighted their significant antimicrobial properties, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest that the presence of halogen atoms (bromine, chlorine) and nitro groups on the aromatic rings, similar to those in N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide, can enhance antibacterial activity, especially against pathogens known for their biofilm formation capabilities (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

PARP Inhibition for Cancer Therapy

The synthesis of thiophene derivatives has been investigated for their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in the repair of damaged DNA. This function is crucial for the development of therapeutics that can enhance the efficacy of radiotherapy and chemotherapy in cancer treatment. Structural analogs of this compound have shown promise as PARP inhibitors, suggesting that this compound could also contribute to cancer research by potentiating DNA damage in cancer cells (A. Shinkwin, W. Whish, & M. Threadgill, 1999).

Synthesis of Complex Molecules

Compounds with similar structures to this compound are valuable intermediates in the synthesis of complex molecules. Their reactivity, facilitated by the nitro, bromo, and carboxamide groups, makes them suitable for various chemical transformations. This includes the formation of new bonds, functional group interconversions, and the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry for the development of new therapeutics (B. Hazra, V. Pore, & S. P. Maybhate, 1997).

Safety and Hazards

This compound is classified as dangerous with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O4S/c19-10-5-6-14(21-18(24)15-7-8-16(27-15)22(25)26)12(9-10)17(23)11-3-1-2-4-13(11)20/h1-9H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBGISEYYQCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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